1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione
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Overview
Description
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of chlorine, hydroxyl, and nitro functional groups attached to the anthracene core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives followed by chlorination and hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride for chlorination. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoanthraquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Mechanism of Action
The mechanism of action of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-5-nitroanthracene-9,10-dione: Similar structure but lacks the chlorine atom.
1-Nitroanthracene-9,10-dione: Similar structure but lacks the hydroxyl groups.
1,5-Dihydroxy-4,8-dinitroanthraquinone: Contains additional nitro groups and hydroxyl groups.
Uniqueness
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is unique due to the presence of chlorine, hydroxyl, and nitro groups on the anthracene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61944-32-9 |
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Molecular Formula |
C14H6ClNO6 |
Molecular Weight |
319.65 g/mol |
IUPAC Name |
1-chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO6/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16(21)22)10(12)14(11)20/h1-4,17-18H |
InChI Key |
GKGBEYLSECDSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)O)O |
Origin of Product |
United States |
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